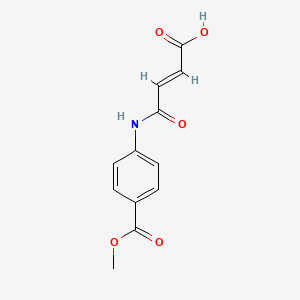
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a quinoline ring and a sulfonate group. This compound is used in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate is not fully understood. However, it is known to interact with specific biomolecules such as proteins and nucleic acids. This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of the biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as protein kinase C and phospholipase C. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate in lab experiments include its high sensitivity and selectivity for specific biomolecules. Additionally, this compound is relatively easy to synthesize and has a long shelf life. The limitations of using this compound include its potential toxicity and the need for specialized equipment to detect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate in scientific research. One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound could be used in the development of new diagnostic tools for the detection of specific biomolecules. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 8-bromoquinoline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound.
Applications De Recherche Scientifique
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate has various scientific research applications. It is used as a fluorescent probe in biochemical assays to detect the presence of specific biomolecules. It is also used as a ligand in coordination chemistry to form metal complexes. Additionally, this compound is used in medicinal chemistry to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c1-10-5-6-11(2)15(8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUGNHQHRFHEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B2620254.png)


![(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2620260.png)
![(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2620261.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2620262.png)


![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)
![3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620269.png)
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620271.png)
![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B2620272.png)
![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)